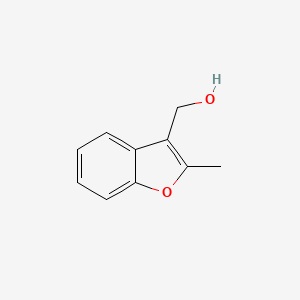

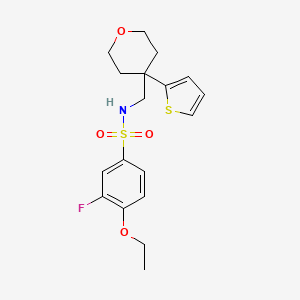

![molecular formula C16H12N4O2S B2990941 N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide CAS No. 1207049-16-8](/img/structure/B2990941.png)

N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide” is a compound that belongs to the class of biologically active compounds known as thiophene-based analogs . These analogs have been of interest to a growing number of scientists due to their potential biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene/pyrazine Schiff base, “N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide” (HL), was described using melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1H- and 13C-NMR) and electronic (UV–Vis) spectroscopies . The synthesis involved reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine .Molecular Structure Analysis

The spectral data were consistent with tridentate bonding nature and enolimine tautomeric arrangement within the ligand assemblage giving credibility to its formation . Density functional theory (DFT) calculations correlated the investigational data .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide” were characterized using melting point and micro (CHN) analysis; vibrational, nuclear magnetic resonance (1H- and 13C-NMR) and electronic (UV–Vis) spectroscopies .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

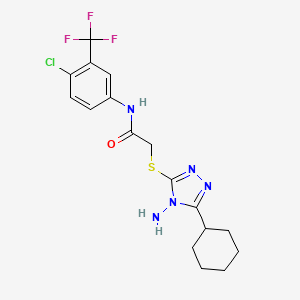

Antimycobacterial Activity : Substituted pyrazinecarboxamides, including N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide derivatives, have been synthesized and evaluated for their antimycobacterial properties. These compounds have shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains. The structure-activity relationship studies suggest that halogenated and alkylated pyrazinecarboxamides exhibit potent antimycobacterial and antifungal effects, with specific compounds showing high activity against Trichophyton mentagrophytes and Chlorella vulgaris (Doležal et al., 2008).

Evaluation as Potential Antimycobacterial Agents : N-pyrazinylbenzamides, analogues of N-phenylpyrazine-2-carboxamides, have been designed and synthesized to assess their potential as antimycobacterial agents. These compounds have shown variable activities against Mycobacterium tuberculosis and other non-tuberculous mycobacterial strains. The study highlights the importance of chloro substitution on the pyrazine ring for enhancing antimycobacterial activity (Zítko et al., 2018).

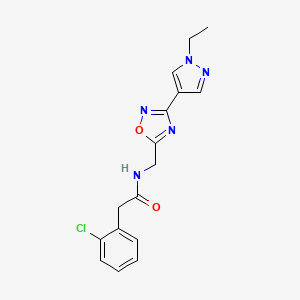

Chemical and Material Applications

Synthesis and Nonlinear Optical Properties : The synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions and their electronic and nonlinear optical properties have been studied. These compounds, including N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide derivatives, demonstrate significant potential in materials science, particularly due to their nonlinear optical (NLO) properties and electronic structure as revealed by DFT calculations (Ahmad et al., 2021).

Complex Formation and Properties : Studies on bivalent nickel and copper complexes with pyrazine-amide-thioether coordination reveal the stabilization of trivalent nickel. These findings are crucial for understanding the coordination chemistry of pyrazinecarboxamides and their potential applications in catalysis and material science (Singh & Mukherjee, 2005).

Mecanismo De Acción

Target of Action

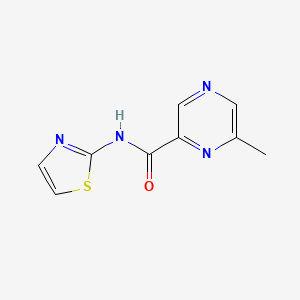

Thiophene-based analogs have been reported to exhibit a variety of biological effects . They have been used in the synthesis of anticancer agents and anti-atherosclerotic agents .

Mode of Action

Thiophene derivatives have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives have been known to affect a variety of biochemical pathways related to their pharmacological properties .

Result of Action

Thiophene derivatives have been known to exhibit a variety of biological effects .

Propiedades

IUPAC Name |

N-[2-(thiophene-2-carbonylamino)phenyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-15(13-10-17-7-8-18-13)19-11-4-1-2-5-12(11)20-16(22)14-6-3-9-23-14/h1-10H,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPWBDAGRZCSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(thiophene-2-amido)phenyl]pyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2990860.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2990870.png)

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)